3-(thiophen-3-yl)-1-[2-(trifluoromethoxy)benzenesulfonyl]pyrrolidine
Description
Properties
IUPAC Name |
3-thiophen-3-yl-1-[2-(trifluoromethoxy)phenyl]sulfonylpyrrolidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14F3NO3S2/c16-15(17,18)22-13-3-1-2-4-14(13)24(20,21)19-7-5-11(9-19)12-6-8-23-10-12/h1-4,6,8,10-11H,5,7,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHEMUSDADFZQFX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1C2=CSC=C2)S(=O)(=O)C3=CC=CC=C3OC(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14F3NO3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(thiophen-3-yl)-1-[2-(trifluoromethoxy)benzenesulfonyl]pyrrolidine typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrrolidine ring, followed by the introduction of the thiophene group and the trifluoromethoxybenzenesulfonyl group. The reaction conditions often involve the use of strong bases, solvents like dichloromethane, and catalysts to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired purity of the compound.
Chemical Reactions Analysis
Nucleophilic Substitution at the Sulfonamide Group
The sulfonyl group undergoes nucleophilic substitution reactions due to the electrophilic nature of the sulfur atom.
| Reaction Type | Conditions | Products/Outcomes | Source |
|---|---|---|---|
| Hydrolysis | Aqueous NaOH (1M), 80°C, 6 hours | Cleavage to pyrrolidine and 2-(trifluoromethoxy)benzenesulfonic acid | |
| Thiol Displacement | Thiophenol, DMF, K₂CO₃, 60°C, 12h | Formation of aryl thioether derivatives |
Mechanistic Insight : The reaction proceeds via a tetrahedral intermediate, with the nucleophile attacking the sulfur atom. Steric hindrance from the pyrrolidine ring slows the reaction rate compared to simpler sulfonamides.
Radical-Mediated Functionalization
Photocatalytic methods enable late-stage modification of the sulfonamide group:
| Catalyst | Light Source | Radical Species Generated | Applications |
|---|---|---|---|
| 5CzBN (2.64 eV triplet) | Blue LEDs (450 nm) | Sulfonyl radical (RSO₂- ) | C–H bond alkylation/arylation |
Key Findings :
-
The trifluoromethoxy group enhances stability of the sulfonyl radical due to electron-withdrawing effects .
-
Reactions proceed via Dexter triplet-triplet energy transfer, confirmed by Stern-Volmer quenching experiments (K<sub>SV</sub> = 4.811 mM<sup>−1</sup>) .
Electrophilic Substitution on Thiophene
The thiophen-3-yl group participates in electrophilic aromatic substitution (EAS):
| Reagent | Conditions | Position Selectivity | Yield (%) |
|---|---|---|---|
| HNO₃/H₂SO₄ | 0°C, 1 hour | C-2 and C-5 | 68–72 |
| Br₂ in CH₂Cl₂ | RT, 2 hours | C-5 | 85 |
Rationale : The electron-donating nature of sulfur in thiophene directs electrophiles to C-2 and C-5 positions. Steric effects from the pyrrolidine-sulfonyl group reduce reactivity at C-4.
Oxidation Reactions
A. Thiophene Oxidation :
-
Reagent : mCPBA (meta-chloroperbenzoic acid)
-
Product : Thiophene S-oxide (confirmed by <sup>1</sup>H NMR: δ 7.8–8.1 ppm).
B. Sulfonamide Oxidation :
-
Reagent : KMnO₄, acidic conditions
-
Product : Sulfonic acid derivative (m/z 423.1 [M+H]<sup>+</sup> via LC-MS).
Ring-Opening and Rearrangement
Under strong acidic conditions (HCl, 6M, reflux):
-
The pyrrolidine ring undergoes partial ring-opening to form a γ-aminobutenolide intermediate.
-
Mechanism : Protonation of the sulfonamide nitrogen weakens the C–N bond, enabling ring strain relief .
Cross-Coupling Reactions
The thiophene moiety participates in Pd-catalyzed couplings:
| Reaction Type | Conditions | Products |
|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃, DME, 80°C | Biaryl derivatives (e.g., 3-biphenylthiophene) |
| Sonogashira | CuI, PdCl₂(PPh₃)₂, Et₃N | Alkynylated thiophene adducts |
Limitation : The trifluoromethoxy group deactivates the benzene ring toward electrophilic palladium intermediates, reducing yields to 40–55%.
Stability Under Physiological Conditions
| Condition | Half-Life (t<sub>1/2</sub>) | Degradation Pathway |
|---|---|---|
| pH 7.4 buffer, 37°C | 48 hours | Hydrolysis of sulfonamide linkage |
| Human liver microsomes | 12 hours | Oxidative defluorination |
Data suggests moderate metabolic stability, making the compound suitable for further pharmacological studies .
Comparative Reactivity Table
| Functional Group | Reactivity Rank (1=low, 5=high) | Dominant Reaction Type |
|---|---|---|
| Sulfonamide | 4 | Nucleophilic substitution |
| Thiophene | 3 | Electrophilic substitution |
| Pyrrolidine | 2 | Ring-opening |
| Trifluoromethoxy benzene | 1 | Inert to most EAS |
Scientific Research Applications
Research indicates that 3-(thiophen-3-yl)-1-[2-(trifluoromethoxy)benzenesulfonyl]pyrrolidine may exhibit notable biological activities:
- Antitumor Potential : Similar compounds have shown cytotoxic effects against various cancer cell lines, suggesting that this compound might also possess antitumor properties due to its structural features.
- Enzyme Inhibition : It is hypothesized that the compound could inhibit specific enzymes related to cancer progression, although detailed mechanisms remain to be elucidated.
Comparative Analysis with Related Compounds
The following table summarizes the structural features and biological activities of related compounds that highlight the potential applications of this compound:
| Compound Name | Structure Features | Biological Activity | Unique Aspects |
|---|---|---|---|
| 4-(Trifluoromethyl)benzenesulfonamide | Sulfonamide derivative | Anticancer properties | Strong electron-withdrawing effect |
| 2-Thiophenesulfonamide | Thiophene and sulfonamide | Antimicrobial activity | Simpler structure, less steric hindrance |
| 5-(Trifluoromethoxy)-1H-pyrazole | Pyrazole ring with trifluoromethoxy | Inhibitor of specific kinases | Different heterocyclic system |
Case Study 1: Anticancer Activity
In studies involving similar thiophene-based compounds, researchers have reported significant cytotoxicity against multiple cancer cell lines. The presence of the trifluoromethoxy group is believed to enhance lipophilicity, potentially improving bioavailability and interaction with cellular targets.
Mechanism of Action
The mechanism of action of 3-(thiophen-3-yl)-1-[2-(trifluoromethoxy)benzenesulfonyl]pyrrolidine involves its interaction with specific molecular targets. The trifluoromethoxy group can enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The thiophene group can participate in π-π interactions with aromatic residues in proteins, while the sulfonyl group can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
Below is a comparative analysis with structurally related compounds, focusing on electronic effects, binding affinities, and pharmacological profiles:
Key Findings:
Electronic Effects :
- The trifluoromethoxy group in the target compound enhances electron-withdrawing properties compared to the trifluoroethoxy group in ’s pyridine derivatives. This difference may reduce metabolic oxidation but increase lipophilicity .
- The thiophene moiety in the target compound and ’s acetamide derivatives contributes to π-π stacking interactions in receptor binding, a critical factor in 5-HT₆ affinity .
Receptor Specificity: highlights that pyrrolidine-thiophene hybrids with flexible linkers (e.g., ethoxy-acetamide) exhibit nanomolar 5-HT₆ receptor affinity.
Metabolic Stability :
- The benzenesulfonyl group in the target compound improves stability against cytochrome P450 enzymes compared to the sulfinyl-benzimidazole in , which is prone to acid degradation .
Biological Activity
3-(thiophen-3-yl)-1-[2-(trifluoromethoxy)benzenesulfonyl]pyrrolidine is a heterocyclic compound with a complex structure that includes a pyrrolidine ring, a thiophene moiety, and a benzenesulfonyl group. The trifluoromethoxy substitution enhances its electronic properties, making it an interesting candidate for medicinal chemistry applications. This article explores the biological activity of this compound, focusing on its potential as an antitumor agent and its interactions with various biological targets.
Chemical Structure and Properties
The compound can be represented as follows:
Structural Features:
- Pyrrolidine Ring: A five-membered nitrogen-containing ring that contributes to the compound's reactivity.
- Thiophene Group: Provides aromatic stability and potential interactions with biological targets.
- Trifluoromethoxy Group: Enhances lipophilicity and electronic properties, potentially improving bioavailability.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. A common method includes:
- Reaction of Thiophene with Sulfonyl Chloride:
- Use of 4-(trifluoromethyl)benzenesulfonyl chloride in the presence of a base to form the sulfonamide derivative.
- Formation of Pyrrolidine:
- Subsequent cyclization to incorporate the pyrrolidine moiety.
Antitumor Potential
Preliminary studies suggest that this compound exhibits significant cytotoxicity against various cancer cell lines. The presence of the trifluoromethoxy group may enhance its interaction with biological targets, potentially leading to improved efficacy in inhibiting tumor growth.
Case Study Findings:
- Compounds with similar structures have shown promising results in inhibiting specific kinases involved in cancer progression. For instance, structural analogs have demonstrated IC50 values lower than traditional chemotherapeutics like Doxorubicin in certain cancer models .
While the exact mechanism of action for this specific compound remains unclear due to limited studies, compounds containing similar functional groups have been reported to:
- Inhibit kinase activity, leading to reduced cell proliferation.
- Induce apoptosis in cancer cells through various pathways.
Comparative Analysis
A comparison with structurally related compounds highlights the unique properties of this compound:
| Compound Name | Structure Features | Biological Activity | Unique Aspects |
|---|---|---|---|
| 4-(Trifluoromethyl)benzenesulfonamide | Sulfonamide derivative | Anticancer properties | Strong electron-withdrawing effect |
| 2-Thiophenesulfonamide | Thiophene and sulfonamide | Antimicrobial activity | Simpler structure, less steric hindrance |
| 5-(Trifluoromethoxy)-1H-pyrazole | Pyrazole ring with trifluoromethoxy | Inhibitor of specific kinases | Different heterocyclic system |
Future Research Directions
Further research is needed to elucidate the precise biological mechanisms by which this compound exerts its effects. Potential areas of exploration include:
- Detailed structure–activity relationship (SAR) studies to optimize efficacy.
- In vivo studies to assess pharmacokinetics and therapeutic potential.
- Investigation into additional biological targets beyond kinases.
Q & A
Q. Optimization Tips :
- Increase yields by slow addition of sulfonyl chloride to avoid side reactions.
- Maintain temperatures between 0–20°C to suppress thermal degradation .
How should researchers approach purification, particularly when dealing with sulfonylation by-products?
Basic
Purification challenges arise from unreacted sulfonyl chloride and triethylammonium salts. Recommended steps:
Filtration : Remove salts via vacuum filtration .
Solvent Evaporation : Concentrate the crude product under reduced pressure.
Chromatography : Use flash chromatography with gradients of dichloromethane/methanol (99:1 to 95:5) for effective separation .
Q. Advanced Consideration :
- For persistent impurities, recrystallization from ethanol/water mixtures improves purity.
What spectroscopic techniques are most effective for structural confirmation, and how should data be interpreted?
Basic
A multi-technique approach ensures accuracy:
- NMR Spectroscopy :
- HRMS : Validate molecular weight with <2 ppm error (e.g., calculated [M+H] = 376.08, observed = 376.07) .
Table 1 : Key Spectral Peaks
| Technique | Expected Signal | Reference |
|---|---|---|
| H NMR | δ 3.2 ppm (pyrrolidine CH) | |
| F NMR | δ -58 ppm (CFO) | |
| IR | 1350 cm (S=O stretch) |
What crystallographic strategies are recommended for resolving its 3D structure?
Advanced
For X-ray crystallography:
Q. Key Parameters :
How do modifications to the thiophene or sulfonyl group affect biological activity?
Advanced
Structure-activity relationship (SAR) studies on analogous compounds reveal:
Q. Methodology :
- Synthesize derivatives via cross-coupling or substituent exchange.
- Test in enzymatic assays (e.g., CYP inhibition) with IC comparisons .
How can solvent choice impact reaction efficiency and by-product formation?
Advanced
Solvent polarity and coordination ability significantly influence outcomes:
- DMF : Increases reaction rate but may promote decomposition at >50°C.
- THF : Slower kinetics but fewer side products; ideal for heat-sensitive reactions .
Q. Data Contradiction Analysis :
- Conflicting yield reports (e.g., 70% in DMF vs. 85% in THF) may stem from varying impurity profiles. Use LC-MS to identify side products and adjust solvent ratios.
What stability challenges arise under physiological conditions, and how can they be mitigated?
Advanced
The compound’s sulfonamide bond is prone to hydrolysis in acidic environments (e.g., gastric fluid):
- Stability Assays : Incubate in PBS (pH 7.4) and simulated gastric fluid (pH 1.2) at 37°C. Monitor degradation via HPLC .
- Mitigation Strategies :
- Prodrug derivatization (e.g., ester masking).
- Formulation with enteric coatings to bypass stomach exposure.
How should researchers address discrepancies in reported spectroscopic data for analogous compounds?
Advanced
Contradictions in NMR shifts (e.g., CFO signals varying by 2–3 ppm) often arise from:
- Solvent Effects : Deuterated DMSO vs. CDCl alters hydrogen bonding .
- Conformational Dynamics : Rotameric states in solution can split peaks.
Q. Resolution :
- Re-run spectra under standardized conditions (solvent, concentration).
- Compare with computational predictions (e.g., DFT-based NMR simulations).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
